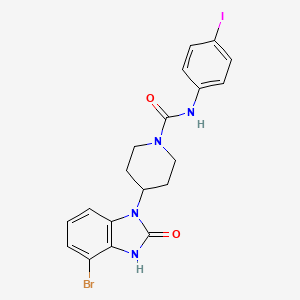

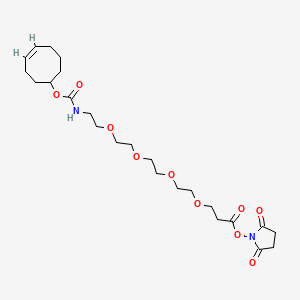

4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide

Vue d'ensemble

Description

TH 5487 is a selective 8-oxoguanine DNA glycosylase 1 (OGG1) inhibitor.

Applications De Recherche Scientifique

DNA Repair Inhibition

TH5487 is a potent active site inhibitor of OGG1, a DNA glycosylase responsible for the excision of 7,8-dihydro-8-oxoguanine (8-oxoG) from duplex DNA to initiate base excision repair . This glycosylase activity is relevant in many pathological conditions including cancer, inflammation, and neurodegenerative diseases . TH5487 treatment induces accumulation of genomic 8-oxoG lesions, impairs the chromatin binding of OGG1, and results in lower recruitment of OGG1 to regions of DNA damage .

Reduction of DNA Double-Strand Breaks

Inhibiting OGG1 with TH5487 interferes with OGG1’s incision activity, resulting in fewer DNA double-strand breaks in cells exposed to oxidative stress . This could potentially be used to control the rate of DNA damage in cells.

Alteration of Chromatin Dynamics

TH5487 alters OGG1 chromatin dynamics, which could have implications in the regulation of gene expression and other DNA-related processes .

Cancer Cell Proliferation

TH5487 has been shown to arrest cancer cell proliferation by inducing replication stress . This could potentially be used in cancer treatment strategies.

Pulmonary Fibrosis Treatment

TH5487 has been found to ameliorate pulmonary fibrosis by preventing M2 macrophage polarization and activating PINK1-mediated mitophagy . This suggests a potential therapeutic application of TH5487 in the treatment of pulmonary fibrosis.

Oxidative Stress Management

TH5487 has been shown to manage oxidative stress in cells, which is implicated in many pathological conditions, such as cancer, neurodegenerative diseases, cardiovascular diseases, ischemia reperfusion injury, and inflammatory diseases .

Mécanisme D'action

Target of Action

TH5487, also known as “4-(4-bromanyl-2-oxidanylidene-3~{H}-benzimidazol-1-yl)-~{N}-(4-iodophenyl)piperidine-1-carboxamide”, is a potent inhibitor of the enzyme 8-oxoguanine DNA glycosylase 1 (OGG1) with an IC50 of 342 nM . OGG1 is the main DNA glycosylase responsible for the excision of 7,8-dihydro-8-oxoguanine (8-oxoG) from duplex DNA to initiate base excision repair .

Mode of Action

TH5487 inhibits OGG1 by preventing it from recognizing its DNA substrate . This results in the inhibition of DNA repair and modification of OGG1 chromatin dynamics . The compound also suppresses proinflammatory gene expression in TNF-α stimulated lung epithelial cells in vitro .

Biochemical Pathways

The inhibition of OGG1 by TH5487 leads to the accumulation of genomic 8-oxoG lesions . It impairs the chromatin binding of OGG1 and results in lower recruitment of OGG1 to regions of DNA damage . Inhibiting OGG1 with TH5487 interferes with OGG1’s incision activity, resulting in fewer DNA double-strand breaks in cells exposed to oxidative stress .

Pharmacokinetics

The compound has been used for administration in a bleomycin-induced mouse pulmonary fibrosis model , suggesting that it can be effectively delivered and absorbed in vivo.

Result of Action

In cancer cells, TH5487 causes S-phase DNA damage, replication stress, and proliferation arrest or cell death . In a mouse model of pulmonary fibrosis, TH5487 administration effectively mitigated pulmonary fibrosis, M2 macrophage polarization, oxidative stress, and mitochondrial dysfunction while promoting PINK1/Parkin-mediated mitophagy .

Action Environment

The action of TH5487 can be influenced by the presence of oxidative stress. Reactive oxygen species (ROS) can be generated from a number of endogenous or exogenous sources . When maintained at appropriate cellular concentrations, ROS are involved in several physiological processes such as signaling pathways and immune responses . The presence of ROS can lead to the formation of 8-oxoG lesions in DNA, which are the target of OGG1 . Therefore, the efficacy of TH5487 can be influenced by the level of oxidative stress in the cellular environment.

Propriétés

IUPAC Name |

4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrIN4O2/c20-15-2-1-3-16-17(15)23-19(27)25(16)14-8-10-24(11-9-14)18(26)22-13-6-4-12(21)5-7-13/h1-7,14H,8-11H2,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLKVWWPFOLPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C(=CC=C3)Br)NC2=O)C(=O)NC4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

541.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)

![3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene](/img/structure/B611248.png)

![(2S)-N-[[4-[(4,10-Dihydro-1-methylpyrazolo[3,4-b][1,5]benzodiazepin-5(1H)-yl)carbonyl]-2-methylphenyl]methyl]-2-[(hexahydro-4-methyl-1H-1,4-diazepin-1-yl)thioxomethyl]-1-pyrrolidinecarboxamide](/img/structure/B611260.png)

![4'-{2-Ethoxy-4-ethyl-5-[((S)-2-mercapto-4-methylpentanoylamino)methyl]imidazol-1-ylmethyl}-3'-fluorobiphenyl-2-carboxylic Acid](/img/structure/B611266.png)

![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)